4-{[(Furan-2-ylmethyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
4-[(furan-2-ylmethylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-5-3-10(4-6-11)8-13-9-12-2-1-7-15-12/h1-7,13-14H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPCVNXGKWPNRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Furan-2-ylmethyl)amino]methyl}phenol typically involves the reaction of furan-2-carbaldehyde with 4-aminomethylphenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-{[(Furan-2-ylmethyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The furan ring can be reduced under specific conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the furan ring would produce dihydrofuran derivatives .
Scientific Research Applications
Medicinal Chemistry
4-{[(Furan-2-ylmethyl)amino]methyl}phenol is being investigated for its potential therapeutic effects:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens, suggesting that this compound may also possess such properties.
- Anti-inflammatory Properties : Research indicates potential use in treating inflammatory conditions due to its structural resemblance to known anti-inflammatory agents .
- Anticancer Potential : Preliminary studies highlight its ability to inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action and efficacy .
Material Science
The unique chemical properties of this compound make it suitable for applications in material science:
- Polymer Development : It can serve as a precursor for synthesizing novel polymers with enhanced properties.
- Coating Applications : The compound's phenolic structure may contribute to protective coatings with improved durability and resistance to environmental factors.
Case Study 1: Antimicrobial Properties
A study explored the antimicrobial effects of derivatives similar to this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial activity that could be harnessed for pharmaceutical applications .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound inhibited cell growth significantly at low concentrations, indicating its potential as an anticancer agent. Further molecular docking studies suggested interactions with specific proteins involved in cancer progression .
Mechanism of Action
The mechanism by which 4-{[(Furan-2-ylmethyl)amino]methyl}phenol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol and furan rings can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Analysis
- Electronic and Steric Effects: The furan-2-ylmethyl group introduces moderate electron-withdrawing effects due to the oxygen heteroatom, enhancing hydrogen-bond acceptor capacity compared to thiophene (as in S-4) .
- Biological Activity: The target compound exhibits moderate cytotoxicity (LC₅₀ = 45.7 mg/mL against MCF-7 cells), outperformed by benzoxazine derivatives (LC₅₀ = 21.7 mg/mL) due to their rigid heterocyclic cores enhancing target binding .
- Synthetic Accessibility: Reductive amination is a common route for furan-aminomethyl derivatives, though yields vary with steric hindrance. Triazine-based analogues require multistep syntheses, limiting scalability .
Functional Group Impact on Physicochemical Properties
Table 2: Property Comparison
| Property | This compound | 4-((Thiophen-2-ylmethylene)amino)phenol | 4-Allyl-2-{[(furan-2-ylmethyl)amino]methyl}-6-methoxyphenol |
|---|---|---|---|
| LogP | ~2.1 (estimated) | ~2.5 | ~3.0 |
| Hydrogen Bonding | 2 acceptors, 1 donor | 2 acceptors, 1 donor | 3 acceptors (methoxy), 1 donor |
| Solubility (H₂O) | Moderate (0.5–1.0 mg/mL) | Low (<0.5 mg/mL) | Very low (<0.1 mg/mL) |
Discussion
- The methoxy group in 4-allyl-2-{[(furan-2-ylmethyl)amino]methyl}-6-methoxyphenol significantly reduces aqueous solubility, limiting bioavailability despite enhanced cytotoxicity .
- Thiophene’s higher LogP compared to furan correlates with increased membrane affinity but may reduce selectivity in biological systems .
Biological Activity
4-{[(Furan-2-ylmethyl)amino]methyl}phenol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following structural formula:
Key features include:
- A phenolic structure that allows for antioxidant properties.
- A furan ring , which is associated with various biological activities.
- An amino group that enhances its reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antioxidant Activity
The phenolic structure of the compound is known for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress. This property is crucial for preventing cellular damage and has implications in aging and various diseases.
2. Antimicrobial Activity
Studies have shown that derivatives of similar compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the furan moiety enhances this activity, making it a candidate for further development as an antimicrobial agent .
3. Anticancer Potential
The compound has been evaluated for its antiproliferative effects on various cancer cell lines. For instance, related compounds have demonstrated significant inhibition of cancer cell proliferation, with some derivatives showing IC50 values in the low micromolar range against breast cancer (MDA-MB-468) and melanoma (SK-MEL-5) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-468 (Breast) | 0.87 |
| SK-MEL-5 (Melanoma) | 0.84 |
| T-47D (Breast) | 0.81 |
4. Neuroprotective Effects
Compounds containing furan derivatives have shown promise in neuroprotection, particularly through mechanisms involving monoamine oxidase (MAO) inhibition, which is relevant for treating conditions such as depression and anxiety .
Case Studies
A study published in Pharmacology Reports investigated the effects of various furan derivatives on cancer cell lines, highlighting that compounds similar to this compound exhibited significant antiproliferative activity across multiple cancer types, supporting the hypothesis of its potential as an anticancer agent .
In another investigation, researchers synthesized a series of phenolic compounds and assessed their biological activities, finding that those with furan substitutions had enhanced antioxidant and antimicrobial properties compared to their non-furan counterparts.
Q & A
Basic Synthesis Methodology
Q: What is the standard synthetic route for 4-{[(Furan-2-ylmethyl)amino]methyl}phenol? A: The compound is typically synthesized via reductive amination between furan-2-carbaldehyde and a phenolic amine derivative. For example, furan-2-carbaldehyde reacts with a primary amine under hydrogenation conditions (e.g., NaBH₃CN or H₂/Pd-C) to form the secondary amine linkage. Purification is achieved using silica gel flash column chromatography with eluents like CH₂Cl₂/MeOH/NH₄OH (92:7:1) to isolate the product .
Advanced Synthesis Challenges
Q: What experimental factors influence yield optimization during synthesis? A: Key challenges include:
- Reaction Stoichiometry: Excess aldehyde or amine can lead to side products like imine oligomers.
- Catalyst Selection: Transition-metal catalysts (e.g., Pd) may require strict anhydrous conditions to avoid deactivation.
- Purification: Polar byproducts necessitate gradient elution in chromatography, as described in protocols for analogous furan-phenol hybrids .
Basic Structural Characterization
Q: Which spectroscopic techniques are used to confirm the structure? A:
Advanced Structural Analysis
Q: How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities? A: SC-XRD provides precise bond lengths and angles. For related phenolic amines, studies report:
- Disorder Management: Flexible -CH₂-NH- chains may require constrained refinement.
- Data Quality: R factors <0.05 (e.g., 0.035–0.064) ensure reliability, as seen in analogous structures .
Biological Activity Profiling
Q: What biological activities are hypothesized for this compound? A: While direct data is limited, structurally similar furan-phenol hybrids exhibit:
- Antimicrobial Activity: Disruption of bacterial cell membranes via lipophilic interactions .
- Enzyme Inhibition: Potential binding to cytochrome P450 or kinases, inferred from molecular docking studies .
Computational Modeling
Q: How can density functional theory (DFT) predict electronic properties? A: DFT calculations on analogous compounds reveal:
- HOMO-LUMO Gaps: ~4.5–5.0 eV, indicating moderate reactivity.
- Charge Distribution: Electron-rich furan rings may direct electrophilic substitution at the phenol moiety .
Analytical Challenges
Q: What methods ensure purity for pharmacological studies? A:
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve polar impurities .
- Elemental Analysis: Acceptable C/H/N deviations ≤0.4% confirm stoichiometry .
Safety and Handling
Q: What safety protocols are recommended for handling this compound? A:
- PPE: Gloves, lab coats, and goggles to avoid skin/eye contact.
- Waste Disposal: Segregate as halogen-free organic waste for incineration, following guidelines for phenolic derivatives .
Mechanistic Studies
Q: How can researchers study its interaction with biological targets? A:
- Surface Plasmon Resonance (SPR): Measure binding affinity to proteins like serum albumin.
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔG, ΔH) of ligand-receptor binding .
Stability and Storage
Q: What conditions prevent degradation during storage? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
